![molecular formula C16H11FN4S2 B257109 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257109.png)
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been studied for its potential pharmacological properties. This compound has been synthesized and evaluated for its biological activity, including its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are varied and depend on the specific application. In general, the compound has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent pharmacological activity. It has been shown to exhibit strong antibacterial, antifungal, and anticancer activities, which make it a promising candidate for further development as a therapeutic agent. However, there are also limitations to its use in lab experiments. For example, the compound has been reported to have low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, the compound may have potential toxicity concerns, which need to be further evaluated.
Zukünftige Richtungen
There are several future directions for research on 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is further elucidating the compound's mechanism of action and identifying specific targets for its pharmacological activity. Another area of interest is developing more effective methods for synthesizing the compound and improving its solubility and bioavailability. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile, as well as its efficacy in vivo and in clinical trials. Overall, 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various areas of pharmacology and medicine.
Synthesemethoden
The synthesis of 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The synthesis involves the reaction of 3-phenylthiomethyl-1,2,4-triazole-5-thiol with 3-bromoaniline in the presence of copper powder and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction to form the desired product. The yield of the product is reported to be moderate, but the method is reproducible and can be scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
The 6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been studied for its potential pharmacological properties. It has been evaluated for its antibacterial, antifungal, and anticancer activities. The compound has been found to exhibit potent antibacterial and antifungal activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Produktname |
6-(3-Fluorophenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C16H11FN4S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S2/c17-12-6-4-5-11(9-12)15-20-21-14(18-19-16(21)23-15)10-22-13-7-2-1-3-8-13/h1-9H,10H2 |
InChI-Schlüssel |
GRMLUZHGRQIDKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



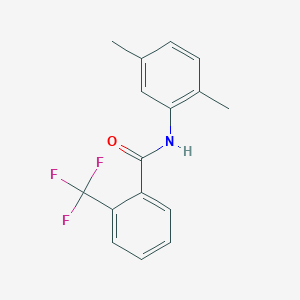
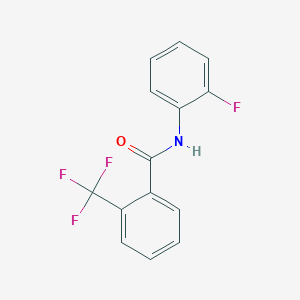
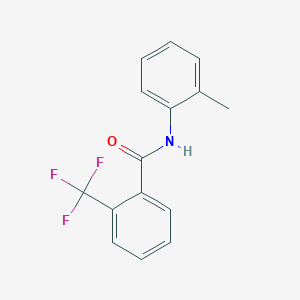
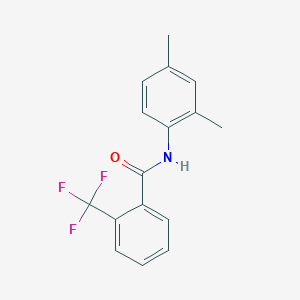
![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
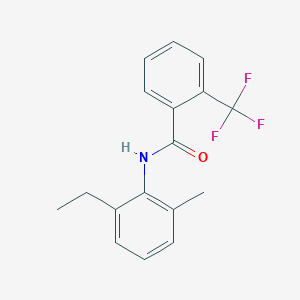
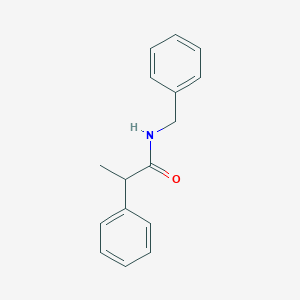


![1-{[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B257067.png)
![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![3-(4-Methoxyphenyl)-6-(5-methylisoxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257087.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)